molecular formula C37H67NO13 · 2H2O B014731 Erythromycin dihydrate CAS No. 59319-72-1

Erythromycin dihydrate

Cat. No. B014731
CAS RN: 59319-72-1
M. Wt: 770 g/mol
InChI Key: IWGQNYZQLVGGCS-INORWZNNSA-N
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Description

Synthesis Analysis

The synthesis of erythromycin dihydrate involves a series of enzymatic reactions governed by polyketide synthases. Notably, the synthesis of the erythromycin macrolactone core is initiated through the condensation and processing of multiple three-carbon units. The synthesis process is intricately controlled by genes encoding for the erythromycin polyketide synthase, organized into modules each responsible for a specific step in the synthesis pathway. Alterations within these modules can lead to the production of erythromycin analogs, demonstrating the flexibility and complexity of polyketide biosynthesis (Donadio et al., 1993).

Molecular Structure Analysis

Erythromycin dihydrate's structure is characterized by a macrolactone ring, derived from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units. This structure is further modified by glycosylation, which is critical for its antibacterial activity. The macrolactone core is essential for the compound's interaction with bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions and Properties

Erythromycin undergoes various chemical reactions, including hydrolysis, which leads to the formation of erythromycin dihydrate. Its chemical properties, such as solubility and stability, are influenced by its macrolide structure. The compound's activity is dependent on its ability to bind to the bacterial ribosome, a property conferred by its specific structural features.

Physical Properties Analysis

The physical properties of erythromycin dihydrate, including its crystalline structure and hygroscopic nature, are significant for its formulation and therapeutic efficacy. These properties are influenced by the compound's molecular interactions and the presence of the dihydrate form, which affects its solubility and stability under various conditions.

Chemical Properties Analysis

Erythromycin dihydrate's chemical properties are defined by its macrolide structure, which is essential for its mechanism of action as an antibiotic. The compound's reactivity, including its susceptibility to degradation under acidic conditions and its interaction with various substrates and enzymes, is crucial for its biological activity and pharmacokinetics.

For a deeper understanding of erythromycin dihydrate, including its synthesis, structure, and properties, the following references provide comprehensive insights: Donadio et al. (1993) highlights the synthesis and genetic engineering of erythromycin analogs through polyketide synthesis reprogramming, providing a foundation for understanding the compound's production and potential variations (Donadio et al., 1993).

Scientific Research Applications

  • Clinical Potential in Treating Infections : Erythromycin derivatives, including erythromycin dihydrate, are promising in treating infections caused by pathogens like Legionella, Campylobacter, and Chlamydia spp. (H. Kirst & G. Sides, 1989).

  • Gastrointestinal Motility : It can increase gastrointestinal motility by stimulating the motilin receptor, potentially leading to a new class of gastrointestinal prokinetic agents (F. H. Weber, R. Richards & R. McCallum, 1993).

  • New Antibiotic Development : Erythromycin dihydrate shows potential for treating bacterial infections, especially in unique environments like halophilic actinomycetes (Dandan Chen et al., 2014).

  • Effects on Algae : It can stimulate the growth of Microcystis flos-aquae and increase its photosynthetic activity, but high concentrations may inhibit growth and cause oxidative stress (Jinjin Wan et al., 2015).

  • Pediatric Antimicrobial Agent : Erythromycin is a valuable antimicrobial agent for treating minor respiratory and skin infections in children (C. M. Ginsburg & H. Eichenwald, 1976).

  • Erythromycin-Producing Polyketide Synthase : The antibiotic's synthesis mechanism in Saccharopolyspora erythraea is of significant research interest, providing insights into chain assembly (J. Cortés et al., 1990).

  • Gastroparesis Treatment : It may improve gastric emptying in gastroparesis patients, although its effectiveness depends on several factors (S. Berthet, B. Charpiat & J. Mabrut, 2010).

  • Effects on Marine Life : It has slight pro-oxidative effects on marine fish Sparus aurata, without significantly affecting detoxification or genotoxicity (S. Rodrigues et al., 2019).

  • Pharmaceutical Processing : During batch crystallization, erythromycin acetone solvate can transform into dihydrate, with temperature and stirrer speed affecting the kinetics (Zhanzhong Wang et al., 2007).

  • Antibacterial Spectrum and Resistance : Erythromycin is effective against most gram-positive and some gram-negative bacteria, but resistance is often plasmid mediated (J. Washington & W. Wilson, 1985).

Safety And Hazards

Erythromycin is used as a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling erythromycin .

Future Directions

Erythromycin A dihydrate is a widely prescribed macrolide antibiotic possessing poor compaction properties. Crystal morphology engineering is therefore a valuable tool to enhance processing properties of solid materials for a specific formulation .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGQNYZQLVGGCS-INORWZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016197
Record name Erythromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin dihydrate

CAS RN

59319-72-1
Record name Erythromycin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
Y Fukumori, T Fukuda, Y Yamamoto… - Chemical and …, 1983 - jstage.jst.go.jp
… Figure 3-a shows the DSC heating curve of erythromycin dihydrate. A sample was scanned up to 105 C (the solid line), immediately cooled to room temperature and again scanned up …
Number of citations: 44 www.jstage.jst.go.jp
PV Allen, PD Rahn, AC Sarapu… - Journal of …, 1978 - Wiley Online Library
… This study shows that the melting point at 130-135' reported for erythromycin dihydrate (19) and monohydrate (8) is the formation of the amorphous phase and not a true melting point. It …
RR Neglur - 2016 - vital.seals.ac.za
… Description This thesis investigated the physical properties of the macrolide antibiotics: Erythromycin dihydrate (EM-DH), Roxithromycin monohydrate (RM-MH) and Azithromycin …
Number of citations: 0 vital.seals.ac.za
Y Zhang - Tropical Journal of Pharmaceutical Research, 2014 - ajol.info
… The aim of the present research is to apply advanced molecular modeling to erythromycin dihydrate to … within the pure erythromycin dihydrate crystal was extracted from the simulation. …
Number of citations: 7 www.ajol.info
M Römer, J Heinämäki, I Miroshnyk, N Kivikero… - Journal of …, 2008 - Elsevier
… This study reveals that fluid bed drying induces the solid state change of erythromycin dihydrate to its isomorphic dehydrate form. At temperatures of 45C or above changes to …
M Römer, J Heinämäki, I Miroshnyk, N Sandler… - European journal of …, 2007 - Elsevier
… transformations of erythromycin dihydrate during pellet manufacture (extrusion–spheronisation and drying process). The pellets contained 50% (w/w) erythromycin dihydrate and 50% (w…
Z Wang, J Wang, L Dang - Crystal Research and Technology …, 2006 - Wiley Online Library
… The result showed that heating rate has substantial influence on the thermal behavior of erythromycin dihydrate. The Arrhenius parameters were estimated according to the Kissinger …
KS Murthy, NA Turner, RU Nesbitt… - Drug Development and …, 1986 - Taylor & Francis
… Erythromycin dihydrate can exist in different crystal forms. These may differ in their thermal behavior while showing no significant variations in equilibrium solubilities in distilled water. …
S Mirza, I Miroshnyk, J Heinämäki, L Christiansen… - AAPS PharmSci, 2003 - Springer
… that in contrast to erythromycin dihydrate, they belong to a different class of solvates—those that produce an amorphous material upon desolvation. Erythromycin dihydrate (Em·2H2O) is …
EH Flynn, MV Sigal Jr, PF Wiley… - Journal of the American …, 1954 - ACS Publications
Erythromycin2 is a therapeutically useful, wide-range antibiotic produced by a strain of Streptomy-ces erythreusJ A brief description of some of its properties has been given, 3 It is a …
Number of citations: 237 0-pubs-acs-org.brum.beds.ac.uk

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